molecular formula C25H22O6 B2758219 Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 376379-15-6

Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate

Cat. No. B2758219
CAS RN: 376379-15-6
M. Wt: 418.445
InChI Key: SZQDWAPSJNTLLR-UHFFFAOYSA-N
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Description

Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is a chemical compound synthesized in the laboratory for scientific research purposes.

Mechanism Of Action

The mechanism of action of Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate in lab experiments is its relatively simple synthesis method. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for other neurological disorders, such as Parkinson's disease. Additionally, further studies could explore its potential as an anti-inflammatory and anti-cancer agent in different types of cancer. Finally, future research could focus on improving the solubility of the compound to make it more versatile for use in different experiments.
In conclusion, Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is a chemical compound with potential applications in medicinal chemistry. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. While it has some limitations for use in lab experiments, there are several future directions for further research on this compound.

Synthesis Methods

Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is synthesized through a multi-step process involving the condensation of furan-2-carboxylic acid with benzyl bromide, followed by the reaction of the resulting benzyl ester with 3-bromo-4,8-dimethylcoumarin. The final step involves the reaction of the resulting intermediate with methyl iodide to form the desired compound.

Scientific Research Applications

Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory and anti-cancer agent. Additionally, it has been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O6/c1-15-19-10-12-21(29-14-18-9-11-22(30-18)25(27)28-3)16(2)23(19)31-24(26)20(15)13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQDWAPSJNTLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate

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